molecular formula C16H28Na2O7S B1581865 Disodium ((dodecyloxy)sulphonyl)succinate CAS No. 36409-57-1

Disodium ((dodecyloxy)sulphonyl)succinate

Cat. No.: B1581865
CAS No.: 36409-57-1
M. Wt: 410.4 g/mol
InChI Key: RIDICOKGYAHGRG-UHFFFAOYSA-L
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Description

Disodium ((dodecyloxy)sulphonyl)succinate is a chemical compound with the molecular formula C16H30O7S.2Na. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations that require emulsification or dispersion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium ((dodecyloxy)sulphonyl)succinate can be synthesized through the esterification of butanedioic acid with dodecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction typically involves the following steps:

    Esterification: Butanedioic acid reacts with dodecanol in the presence of a catalyst such as sulfuric acid to form dodecyl butanedioate.

    Sulfonation: The ester is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental compliance, often incorporating recycling of by-products and waste minimization techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium ((dodecyloxy)sulphonyl)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids and carboxylic acids.

    Reduction: Sulfides and alcohols.

    Substitution: Various substituted esters and sulfonates.

Scientific Research Applications

Disodium ((dodecyloxy)sulphonyl)succinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.

    Biology: Employed in cell culture media to enhance cell growth and viability.

    Medicine: Utilized in pharmaceutical formulations to improve drug solubility and bioavailability.

    Industry: Applied in detergents, cosmetics, and personal care products for its emulsifying properties.

Mechanism of Action

The primary mechanism of action of disodium ((dodecyloxy)sulphonyl)succinate is its surfactant effect. It reduces surface tension by aligning at the interface of water and oil, allowing for the formation of stable emulsions. This property is crucial in various applications, from drug delivery systems to industrial cleaning agents.

Comparison with Similar Compounds

Similar Compounds

  • Disodium laureth sulfosuccinate
  • Disodium lauryl sulfosuccinate
  • Disodium cocoamphodiacetate

Uniqueness

Disodium ((dodecyloxy)sulphonyl)succinate is unique due to its specific alkyl chain length and sulfonyl group, which provide distinct surfactant properties. Compared to similar compounds, it offers better emulsification and stability in various formulations, making it a preferred choice in specialized applications.

Properties

IUPAC Name

disodium;2-dodecoxysulfonylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-24(21,22)14(16(19)20)13-15(17)18;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDICOKGYAHGRG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Na2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957756
Record name Disodium 2-[(dodecyloxy)sulfonyl]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36409-57-1
Record name Disodium ((dodecyloxy)sulphonyl)succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036409571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-[(dodecyloxy)sulfonyl]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [(dodecyloxy)sulphonyl]succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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